(4-((2,5-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
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Overview
Description
(4-((2,5-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a complex organic compound that features a quinoline core substituted with a 2,5-dimethoxybenzylamino group, a fluorine atom, and a piperidin-1-ylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2,5-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the 2,5-Dimethoxybenzylamino Group: This step involves the nucleophilic substitution of the appropriate benzylamine derivative onto the quinoline core.
Formation of the Piperidin-1-ylmethanone Moiety: This can be achieved through the reaction of the quinoline derivative with piperidin-1-ylmethanone under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylamino and piperidin-1-ylmethanone moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional groups.
Medicine
Industry
In the chemical industry, it can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-((2,5-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the benzylamino and piperidin-1-ylmethanone moieties can interact with protein targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(4-((2,5-Dimethoxybenzyl)amino)-6-chloroquinolin-3-yl)(piperidin-1-yl)methanone: Similar structure but with a chlorine atom instead of fluorine.
(4-((2,5-Dimethoxybenzyl)amino)-6-bromoquinolin-3-yl)(piperidin-1-yl)methanone: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (4-((2,5-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone can significantly alter its electronic properties and biological activity compared to its chloro and bromo analogs. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets.
Properties
IUPAC Name |
[4-[(2,5-dimethoxyphenyl)methylamino]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O3/c1-30-18-7-9-22(31-2)16(12-18)14-27-23-19-13-17(25)6-8-21(19)26-15-20(23)24(29)28-10-4-3-5-11-28/h6-9,12-13,15H,3-5,10-11,14H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVQZTNIWACWCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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